



Application Notes and Protocols for L-Glutamine-¹³C₅ in Cell Culture Experiments

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Compound of Interest		
Compound Name:	L-Glutamine-13C5	
Cat. No.:	B7802202	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing L-Glutamine-¹³C₅ in stable isotope tracing studies to investigate cellular metabolism, particularly in the context of cancer research and drug development.

Introduction

L-glutamine is a crucial nutrient for rapidly proliferating cells, serving as a primary carbon and nitrogen source for various metabolic pathways.[1][2] Stable isotope-labeled L-Glutamine-13C5 is a powerful tool for tracing the metabolic fate of glutamine within cells. By replacing standard L-glutamine with its 13C-labeled counterpart in cell culture media, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites using mass spectrometry (MS). This technique, known as metabolic flux analysis, provides valuable insights into the activity of key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glutaminolysis, and reductive carboxylation.[1][3][4] Understanding how these pathways are altered in disease states like cancer can reveal novel therapeutic targets.

Key Metabolic Pathways Traced by L-Glutamine-¹³C₅

L-Glutamine-¹³C₅ allows for the detailed investigation of two major glutamine metabolic routes:

• Glutaminolysis (Oxidative Metabolism): Glutamine is converted to glutamate and then to α -ketoglutarate, which enters the TCA cycle in the oxidative direction.[1][3][4] Using uniformly







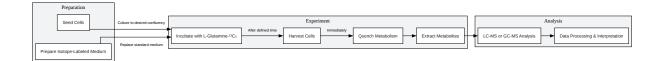
labeled [U-¹³C₅]glutamine will result in the generation of M+4 labeled TCA cycle intermediates such as malate, fumarate, and aspartate.[1]

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[1][3][4] This pathway is crucial for supplying acetyl-CoA for de novo lipogenesis.[1][3] Tracing with [U-¹³C₅]glutamine will lead to the production of M+5 citrate, M+3 oxaloacetate, M+3 malate, and M+3 fumarate.[1]

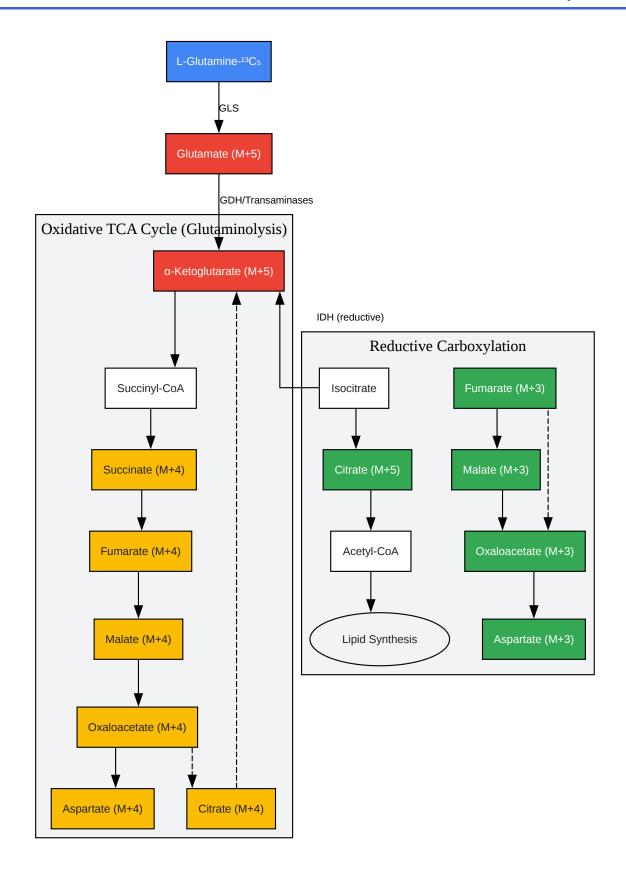
Experimental Workflow Overview

The general workflow for an L-Glutamine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis.









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